



Application Notes and Protocols: ONO-2506 (Arundic Acid)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-2506, also known as Arundic Acid ((R)-(-)-2-propyloctanoic acid), is a well-characterized astrocyte-modulating agent with demonstrated neuroprotective effects.[1][2] Its primary mechanism of action involves the inhibition of S-100 β (also written as S100B) synthesis in activated astrocytes.[1][3] S-100 β is a calcium-binding protein that, when overexpressed during neurological injury, can exert toxic effects and promote neuroinflammation.[3][4] By suppressing S-100 β production, ONO-2506 mitigates secondary brain injury, reduces infarct volume, and improves neurological outcomes in various preclinical models of central nervous system (CNS) disorders, including ischemic stroke, intracerebral hemorrhage, spinal cord injury, and neurodegenerative diseases.[3][5][6]

Furthermore, ONO-2506 has been shown to increase the expression of the astroglial glutamate transporter EAAT1 by activating pro-survival signaling pathways such as Akt, ERK, and NF-κB. [7] This action helps to clear excess glutamate, reducing excitotoxicity and contributing to its overall neuroprotective profile. These application notes provide detailed protocols for the preparation and storage of ONO-2506 solutions for both in vitro and in vivo research applications.

Physicochemical and Solubility Data



Proper handling and solubilization are critical for the effective use of ONO-2506. The following tables summarize its key properties.

Table 1: Physicochemical Properties of ONO-2506

Property	Value	Reference(s)	
Synonyms	Arundic Acid, (R)-(-)-2- Propyloctanoic acid	[1]	
CAS Number	185517-21-9	[8]	
Molecular Formula	C11H22O2	[8]	
Molecular Weight	186.3 g/mol	[8]	
Appearance	Colorless to yellow oil	N/A	
Purity	≥95%	[8]	

Table 2: Solubility of ONO-2506

Solvent	Maximum Concentration	Reference(s)	
DMSO	≥ 10 mg/mL	[8]	
DMF	≥ 10 mg/mL	[8]	
Ethanol	≥ 25 mg/mL	[8]	
Ethanol:PBS (pH 7.2) (1:2)	~ 0.3 mg/mL	[8]	

Storage and Stability

To ensure compound integrity, adhere to the following storage guidelines.

Table 3: Storage Conditions and Stability



Form	Storage Temperature	Recommended Duration	Notes	Reference(s)
Solid (Lyophilized)	-20°C	≥ 2 years	Store desiccated.	[8]
Stock Solution in Organic Solvent	-20°C	Up to 1 month	Aliquot to avoid repeated freeze-thaw cycles.	N/A
Stock Solution in Organic Solvent	-80°C	Up to 6 months	Preferred for long-term storage of solutions.	N/A

Experimental Protocols Protocol for Preparing a 10 mM Stock Solution in DMSO

Materials:

- ONO-2506 (Arundic Acid)
- Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene or glass vial
- Calibrated analytical balance
- · Pipettors and sterile tips
- Vortex mixer

Procedure:

 Weigh Compound: Tare a sterile vial on a calibrated balance. Carefully weigh out 1.86 mg of ONO-2506 into the vial. (Calculation: 10 mmol/L * 0.001 L * 186.3 g/mol = 0.00186 g = 1.86 mg for 1 mL).



- Add Solvent: Using a calibrated pipettor, add 1 mL of anhydrous DMSO to the vial.
- Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if needed.
- Aliquot for Storage: Dispense the stock solution into single-use aliquots (e.g., 20-50 μ L) in sterile microcentrifuge tubes.
- Store: Store the aliquots at -20°C for short-term use (≤ 1 month) or at -80°C for long-term storage (≤ 6 months). When needed, thaw a single aliquot at room temperature for immediate use in preparing working solutions. Avoid refreezing.

Protocol for Preparing an In Vivo Formulation (Intraperitoneal Injection)

This protocol describes the preparation of ONO-2506 in a common vehicle for systemic administration in animal models.

Materials:

- ONO-2506 Stock Solution (10 mM in DMSO or weighed solid)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile conical tubes (15 mL or 50 mL)

Procedure:

- Vehicle Preparation: Prepare the vehicle by mixing the components in the following order and volumetric ratios:
 - 40% PEG300: Add 4 mL of PEG300 to a 10 mL final volume.



- 10% DMSO: Add 1 mL of DMSO.
- 5% Tween-80: Add 0.5 mL of Tween-80.
- Vortex thoroughly until the solution is homogeneous.
- ONO-2506 Addition:
 - If starting from solid: Weigh the required amount of ONO-2506 and dissolve it directly in the DMSO portion before mixing with other vehicle components.
 - If starting from stock: Calculate the volume of stock solution needed. For a 10 mg/kg dose in a 25 g mouse with an injection volume of 100 μL (10 mL/kg), you need 0.25 mg of ONO-2506. The final concentration would be 2.5 mg/mL. Add the calculated volume of ONO-2506 stock to the pre-mixed vehicle components.
- Final Volume Adjustment: Add sterile saline to reach the final desired volume (e.g., add 4.5 mL of saline for a 10 mL final volume).
- Homogenize: Vortex the final formulation extensively to ensure it is a clear, uniform solution.
- Administration: This formulation is suitable for intraperitoneal (i.p.) administration.[6] It is recommended to prepare this solution fresh on the day of use.

Protocol: In Vitro S-100β Synthesis Inhibition Assay

This protocol outlines a general method to evaluate the efficacy of ONO-2506 in inhibiting S-100β synthesis in cultured astrocytes stimulated with an inflammatory agent.[9]

Materials:

- Primary astrocyte cultures or an astrocytic cell line
- Astrocyte growth medium (e.g., DMEM/F12 + 10% FBS)
- Lipopolysaccharide (LPS) or other inflammatory stimulus
- ONO-2506 working solutions (prepared from stock)



- Phosphate-Buffered Saline (PBS)
- S-100β ELISA Kit
- Cell lysis buffer (e.g., RIPA buffer)
- BCA Protein Assay Kit

Procedure:

- Cell Culture: Plate astrocytes in 24-well plates at a density that will result in ~80% confluency at the time of treatment. Allow cells to adhere and grow for 24-48 hours.
- Pre-treatment: Replace the medium with fresh, serum-free medium containing various concentrations of ONO-2506 (e.g., 1 μ M, 10 μ M, 50 μ M) or a vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours.
- Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control group to induce an inflammatory response and S-100β synthesis.
- Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.
- Sample Collection:
 - Supernatant: Carefully collect the culture medium from each well to measure secreted
 (extracellular) S-100β. Centrifuge to pellet any debris and store the supernatant at -80°C.
 - \circ Cell Lysate: Gently wash the cell monolayer twice with ice-cold PBS. Add 100-200 μ L of lysis buffer to each well, incubate on ice for 15 minutes, then scrape and collect the lysate to measure intracellular S-100 β .
- Quantification:
 - Measure S-100β concentrations in both supernatant and cell lysate samples using a commercial ELISA kit according to the manufacturer's instructions.
 - Determine the total protein concentration in the cell lysates using a BCA assay to normalize the intracellular S-100β levels.

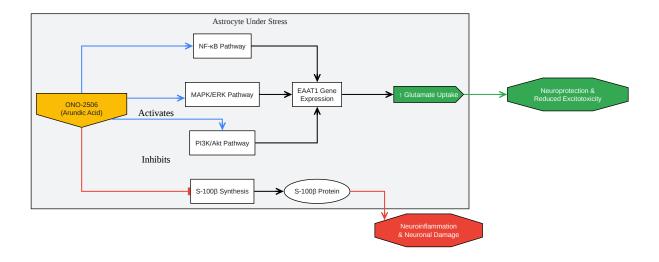


Data Analysis: Express S-100β levels as a percentage of the LPS-stimulated vehicle control.
 Plot the dose-response curve to determine the inhibitory effect of ONO-2506.

Visualizations: Signaling Pathway and Experimental Workflow

ONO-2506 Mechanism of Action

The diagram below illustrates the dual neuroprotective mechanism of ONO-2506. It directly inhibits the synthesis of the pro-inflammatory protein S-100 β and activates signaling pathways that enhance glutamate reuptake.



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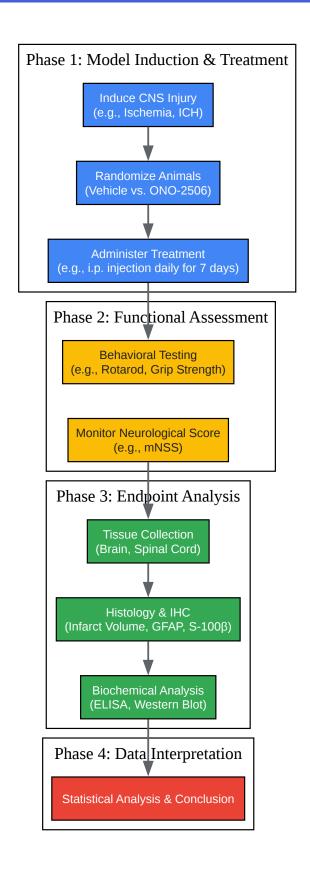
Caption: ONO-2506 inhibits S-100β synthesis and promotes neuroprotective pathways.



General In Vivo Experimental Workflow

The following workflow provides a logical overview for assessing the efficacy of ONO-2506 in a preclinical animal model of neurological injury.





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Caption: Workflow for evaluating ONO-2506 efficacy in an animal model of CNS injury.



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